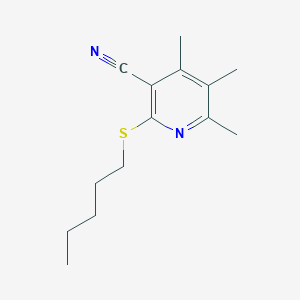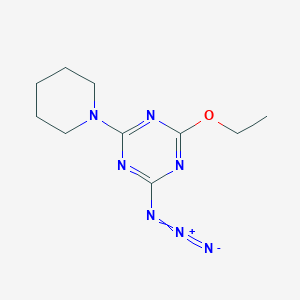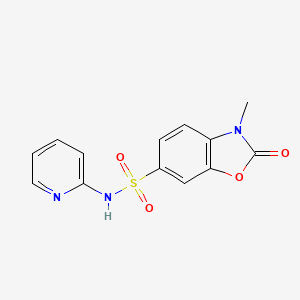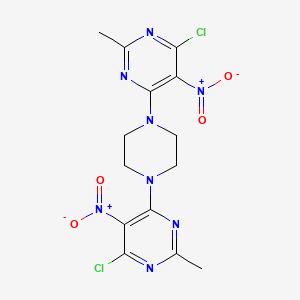![molecular formula C29H26F6N6O2 B11087417 Ethyl 3-({4,6-bis[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-YL}amino)-3-(4-methylphenyl)propanoate](/img/structure/B11087417.png)
Ethyl 3-({4,6-bis[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-YL}amino)-3-(4-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-({4,6-bis[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-YL}amino)-3-(4-methylphenyl)propanoate is a complex organic compound characterized by the presence of trifluoromethyl groups and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({4,6-bis[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-YL}amino)-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl groups and the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Ethyl 3-({4,6-bis[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-YL}amino)-3-(4-methylphenyl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of Ethyl 3-({4,6-bis[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-YL}amino)-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and triazine ring play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: A related compound used in various chemical syntheses.
Trifluoromethyl-substituted pyrazoles: Compounds with similar trifluoromethyl groups and biological activities.
Uniqueness
Ethyl 3-({4,6-bis[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-YL}amino)-3-(4-methylphenyl)propanoate is unique due to its combination of trifluoromethyl groups and a triazine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H26F6N6O2 |
|---|---|
Molecular Weight |
604.5 g/mol |
IUPAC Name |
ethyl 3-[[4,6-bis[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]amino]-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C29H26F6N6O2/c1-3-43-24(42)16-23(18-12-10-17(2)11-13-18)38-27-40-25(36-21-8-4-6-19(14-21)28(30,31)32)39-26(41-27)37-22-9-5-7-20(15-22)29(33,34)35/h4-15,23H,3,16H2,1-2H3,(H3,36,37,38,39,40,41) |
InChI Key |
ISVUUOARHIHRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furan-2-yl-(5-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B11087338.png)

![4-(3,4-Dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11087352.png)

![N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide](/img/structure/B11087371.png)

![Ethyl 5-oxo-6-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}thiomorpholine-3-carboxylate](/img/structure/B11087376.png)

![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenyl)carbonyl]carbamate](/img/structure/B11087383.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11087388.png)
![Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11087394.png)
![5-(furan-2-yl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11087397.png)

![5-(4-ethoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one](/img/structure/B11087410.png)
